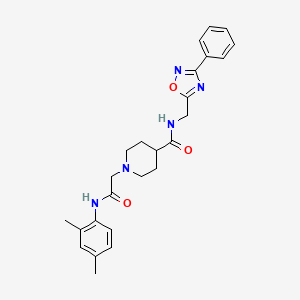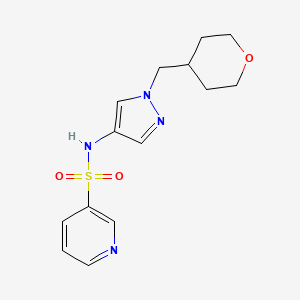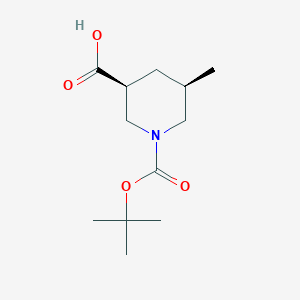![molecular formula C20H18N4O3S B2864520 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172001-94-3](/img/structure/B2864520.png)
4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-inflammatory Applications
This compound has been studied for its anti-inflammatory properties. The presence of the benzo[d]thiazol-2-yl group is significant as it has been associated with the inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . Compounds with similar structures have shown to inhibit COX enzymes effectively, suggesting that 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide could be a potential candidate for the development of new anti-inflammatory drugs.
Anticancer Activity
The structural motif of benzothiazole is often found in compounds with anticancer activity. Research indicates that derivatives of benzothiazole, such as the one , can exhibit cytotoxicity against various cancer cell lines . This suggests that the compound could be used as a starting point for the development of new anticancer agents.
COX Enzyme Inhibition
The compound’s ability to inhibit COX enzymes has implications beyond anti-inflammatory effects. COX inhibitors are also investigated for their potential role in cancer prevention and treatment. The methoxy groups present in the compound may enhance its binding affinity to COX enzymes, making it a valuable molecule for further study in this area .
Antimicrobial Properties
Compounds containing the benzothiazole ring have been reported to possess antimicrobial properties. The specific structure of 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide could be explored for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing the benzo[d]thiazole unit, such as this one, have been known to exhibit a wide range of biological and medicinal activities . Notable examples include action as potent and selective human adenosine A3 receptor antagonists and cholinesterase inhibitors .
Mode of Action
It is known that the compound has shown inhibitory activity against cox-1 , which suggests that it may interact with its targets to inhibit certain enzymes, leading to its observed effects.
Biochemical Pathways
Given its inhibitory activity against cox-1 , it can be inferred that it may affect the biochemical pathways involving this enzyme, potentially leading to downstream effects such as the modulation of inflammatory responses.
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in similar compounds has been reported to improve solubility in certain bases , which could potentially impact the bioavailability of this compound.
Result of Action
Compounds with similar structures have shown to inhibit cox-1 , suggesting that this compound may also have anti-inflammatory properties.
Propriétés
IUPAC Name |
4-methoxy-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-10-18(22-19(25)13-4-6-14(26-2)7-5-13)24(23-12)20-21-16-9-8-15(27-3)11-17(16)28-20/h4-11H,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUDXKLWWMCQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2864438.png)



![(1R,5S)-3-methoxy-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2864447.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2864454.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2864455.png)
![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)

